3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodioxin moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzodioxin Moiety: The benzodioxin group is introduced through a nucleophilic substitution reaction, where a suitable benzodioxin precursor reacts with the triazole intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving appropriate nitrile and hydrazine derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, where the chlorophenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to and modulating the activity of specific receptors on cell surfaces.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(methylthio)-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-(phenylthio)-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-(benzylthio)-1,2,4-oxadiazole
Uniqueness
3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to the presence of the benzodioxin moiety and the triazole ring, which confer distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C20H16ClN5O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16ClN5O3S/c1-26-19(13-4-7-15-16(10-13)28-9-8-27-15)23-24-20(26)30-11-17-22-18(25-29-17)12-2-5-14(21)6-3-12/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
DIUWRFJUSPMFJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.